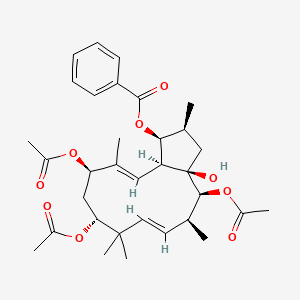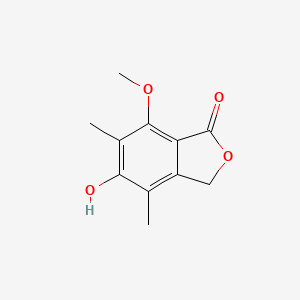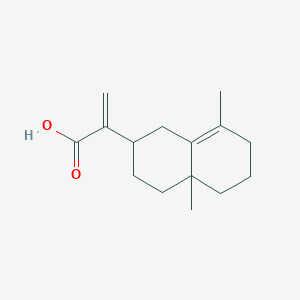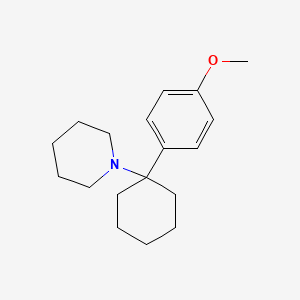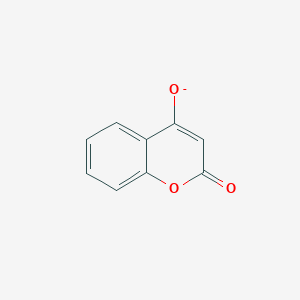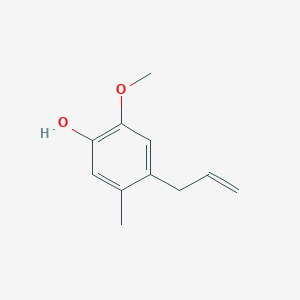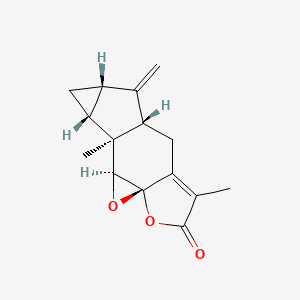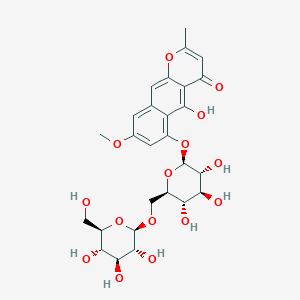
Rubrofusarin gentiobioside
Descripción general
Descripción
Rubrofusarin gentiobioside is a compound isolated from the seeds of Cassia tora L . It has a molecular weight of 596.54 . It is known to have a radical scavenging effect .
Molecular Structure Analysis
The IUPAC name of Rubrofusarin gentiobioside is 5-hydroxy-8-methoxy-2-methyl-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-benzo[g]chromen-4-one .It has a molecular weight of 596.54 . The storage temperature is between -80 and -20 degrees Celsius .
Aplicaciones Científicas De Investigación
Antidiabetic Activity
Rubrofusarin gentiobioside has been identified as a compound with potential antidiabetic properties . It is found in plants like Cassia obtusifolia , which have been used traditionally to treat diabetes. The compound may contribute to the regulation of blood sugar levels and enhance insulin sensitivity .
Antimicrobial Effects
Research indicates that Rubrofusarin gentiobioside possesses antimicrobial effects . This application is significant in the development of new antibiotics and antifungal agents, especially considering the rising concern over antibiotic resistance .
Anti-inflammatory Properties
The anti-inflammatory properties of Rubrofusarin gentiobioside make it a valuable compound for research into treatments for inflammatory diseases. It could be used to alleviate symptoms in conditions such as arthritis or inflammatory bowel disease .
Hepatoprotective Potential
Rubrofusarin gentiobioside has shown hepatoprotective effects in scientific studies. This suggests it could be used in protecting the liver from damage caused by toxins, drugs, or diseases .
Neuroprotective Applications
This compound has demonstrated neuroprotective properties , suggesting its potential use in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may help in protecting neurons from damage and improving cognitive functions .
Antidepressant Effects
Rubrofusarin gentiobioside has been studied for its potential antidepressant effects . It may play a role in alleviating symptoms of depression and could be a part of new therapeutic approaches for mental health conditions .
Anti-Adipogenic Activity
Studies have shown that Rubrofusarin gentiobioside can inhibit lipid accumulation and weight gain, indicating its use in research related to obesity and metabolic disorders .
Antioxidant Properties
The radical scavenging activity of Rubrofusarin gentiobioside points to its antioxidant properties . It could be important in preventing oxidative stress-related diseases and in the development of supplements or drugs aimed at enhancing antioxidant defenses in the body .
Mecanismo De Acción
Target of Action
Rubrofusarin gentiobioside primarily targets the Protein Tyrosine Phosphatase 1B (PTP1B) and Human Monoamine Oxidase-A (hMAO-A) enzymes . PTP1B plays a crucial role in insulin signaling and is a potential therapeutic target for type 2 diabetes and obesity . hMAO-A is involved in the breakdown of monoamine neurotransmitters and is a target for antidepressant and neuroprotective drugs .
Mode of Action
Rubrofusarin gentiobioside interacts with its targets by inhibiting their activity. It acts as a mixed-competitive inhibitor of both PTP1B and hMAO-A enzymes
Biochemical Pathways
The inhibition of PTP1B and hMAO-A enzymes by rubrofusarin gentiobioside affects several biochemical pathways. For instance, it increases glucose uptake significantly and decreases the PTP1B expression in a dose-dependent manner in insulin-resistant HepG2 cells . It also increases the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1) (Tyr 895), and decreases the expression of glucose-6-phosphatase (G6Pase) and phosphoenol pyruvate carboxykinase (PEPCK), key enzymes of gluconeogenesis .
Pharmacokinetics
Glycosylation, the process of adding a glycosyl group to a molecule, can enhance the solubility, stability, and bioavailability of compounds .
Result of Action
The inhibition of PTP1B and hMAO-A by rubrofusarin gentiobioside leads to several molecular and cellular effects. It inhibits lipid accumulation in 3T3-L1 cells and human adipose mesenchymal stem cells (hAMSCs) by reducing the expression of mammalian targets of rapamycin (mTOR), peroxisome proliferator-activated receptor (PPAR)γ, and CCAAT-enhancer binding protein (C/EBP)α . It also reduces weight gain by regulating AMPK/mTOR signaling .
Action Environment
The action, efficacy, and stability of rubrofusarin gentiobioside can be influenced by various environmental factors While specific environmental influences on rubrofusarin gentiobioside are not well-documented, it is generally known that factors such as temperature, pH, and presence of other compounds can affect the action of bioactive compounds
Propiedades
IUPAC Name |
5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-3-12(29)18-13(39-9)5-10-4-11(37-2)6-14(17(10)21(18)32)40-27-25(36)23(34)20(31)16(42-27)8-38-26-24(35)22(33)19(30)15(7-28)41-26/h3-6,15-16,19-20,22-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBJMBHKGBDCPN-IJTBWITGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310928 | |
| Record name | Rubrofusarin gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24577-90-0 | |
| Record name | Rubrofusarin gentiobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24577-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubrofusarin gentiobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of Rubrofusarin Gentiobioside?
A1: Rubrofusarin gentiobioside is primarily isolated from the seeds of Cassia tora (also known as Senna obtusifolia), a plant commonly used in Traditional Chinese Medicine. [, ]
Q2: What analytical methods are commonly used to identify and quantify Rubrofusarin Gentiobioside?
A2: High-performance liquid chromatography (HPLC) is widely employed for the determination of Rubrofusarin Gentiobioside content in plant material and pharmaceutical preparations. Various HPLC methods have been developed, often utilizing UV detection at a wavelength of 278 nm. [, , ] Researchers have also used UPLC/DAD/MS for identification. []
Q3: Has Rubrofusarin Gentiobioside demonstrated any biological activities?
A3: While Rubrofusarin Gentiobioside itself has been less studied for its bioactivity, its aglycone, Rubrofusarin, along with other compounds from Cassia tora seeds, has shown radical scavenging properties. [] Additionally, a related compound, aurantio-obtusin, also found in Cassia seeds, exhibits neuroprotective effects potentially linked to its vasopressin V1A receptor antagonist activity. []
Q4: Are there methods to enhance the extraction of Rubrofusarin Gentiobioside from plant material?
A4: Yes, studies have explored the use of cyclodextrin-assisted extraction to improve the extraction efficiency of Rubrofusarin Gentiobioside and other active compounds from Cassia seeds. This method not only increases extraction yields but also enhances the stability and dissolution rates of the extracted compounds. []
Q5: What is the known structural information about Rubrofusarin Gentiobioside?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of Rubrofusarin Gentiobioside, they indicate it is a phenolic glycoside. Its structure comprises the aglycone Rubrofusarin linked to a gentiobiose disaccharide (two glucose units). [] Further structural details can be found in literature focusing on its isolation and characterization.
Q6: Are there any known applications of Rubrofusarin Gentiobioside in pharmaceutical formulations?
A6: While the provided abstracts primarily focus on analytical methods and preliminary bioactivity, Rubrofusarin Gentiobioside is a component of Cassia seed extracts, which have a history of use in traditional medicine. [] Further research is needed to explore its potential therapeutic applications and formulate it into suitable dosage forms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




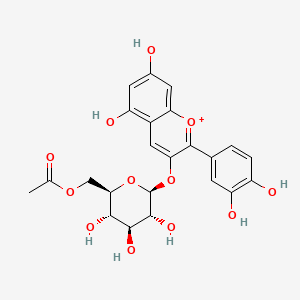
![[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1255142.png)

